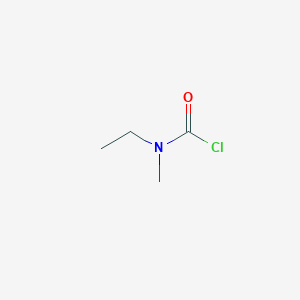

N-Ethyl-N-methylcarbamoyl chloride

描述

属性

IUPAC Name |

N-ethyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3-6(2)4(5)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYDRLPXWFRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459696 | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42252-34-6 | |

| Record name | N-Ethyl-N-methylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42252-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic chloride, N-ethyl-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Stoichiometry

The substitution of gaseous phosgene with solid triphosgene (bis(trichloromethyl) carbonate) has become a cornerstone in modern carbamoyl chloride synthesis. As detailed in Chinese Patent CN102503858A, this method involves reacting N-ethylmethylamine with triphosgene in toluene, mediated by triethylamine. The reaction proceeds via a two-step mechanism:

-

Triphosgene activation : Triphosgene reacts with triethylamine to generate reactive chloroformate intermediates.

-

Amine coupling : N-Ethylmethylamine attacks the electrophilic carbonyl carbon, forming the carbamoyl chloride product.

The stoichiometric ratio of N-ethylmethylamine to triphosgene is critical, with optimal performance observed at a 1:1 molar ratio. Excess triphosgene minimizes dimerization byproducts but increases purification complexity.

Optimized Reaction Conditions

Key parameters for maximizing yield (70–75%) and purity (>98% GC):

Table 1: Triphosgene Method Performance Metrics

This method eliminates phosgene handling risks while maintaining compatibility with standard glassware, making it preferable for laboratory-scale synthesis.

Traditional Phosgene-Based Methods

Direct Phosgenation of Amines

US Patent 4012436A exemplifies classical carbamoyl chloride synthesis via amine phosgenation. For N-ethyl-N-methylcarbamoyl chloride:

-

Gas-phase reaction : N-Ethylmethylamine reacts with phosgene (COCl₂) at -5°C

-

Solvent system : Benzene or acetonitrile with triethylamine as HCl scavenger

-

Workup : Filtration followed by vacuum distillation

While achieving comparable yields (65–70%), this method requires specialized equipment for phosgene containment, increasing operational costs.

Sulfenyl Chloride Intermediate Route

An alternative phosgene-based approach employs trichloromethylsulfenyl chloride as an activating agent:

-

Sulfenamide formation : React N-ethylmethylamine with Cl₃CSCl

-

Phosgene insertion : Introduce COCl₂ to form the carbamoyl chloride

-

Purification : Hexane extraction and fractional distillation

This two-step process achieves 58–63% yields but introduces sulfur-containing byproducts that complicate purification.

Alternative Solvent and Base Systems

Acetonitrile-Based Large-Scale Synthesis

Industrial adaptations use acetonitrile for its high dielectric constant and miscibility:

-

Reagent ratios : 1:1.05 amine:phosgene equivalents

-

Temperature gradient : 0°C → 25°C over 16 hours

-

Isolation : Solvent evaporation under reduced pressure

This method scales effectively to 1-mol batches with 68–72% recovery.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Parameter | Triphosgene | Phosgene | Ethyl Acetate |

|---|---|---|---|

| Yield | 70% | 65% | 93% |

| Reaction Time | 12h | 16h | 4h |

| Toxicity Risk | Low | High | Moderate |

| Scalability | 100g–10kg | 1kg–100kg | 10g–1kg |

| Byproduct Management | Easy | Complex | Moderate |

Key findings:

-

Triphosgene : Best balance of safety and scalability

-

Ethyl Acetate : Optimal for rapid, small-scale synthesis

-

Phosgene : Reserved for established industrial facilities

Industrial-Scale Production Considerations

化学反应分析

N-Ethyl-N-methylcarbamoyl chloride is a reactive compound that can undergo several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Acylation Reactions: It can act as an acylating agent, introducing the N-ethyl-N-methylcarbamoyl group into various substrates.

Hydrolysis: In the presence of water, it can hydrolyze to form N-ethyl-N-methylcarbamic acid and hydrochloric acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Synthetic Chemistry Applications

N-Ethyl-N-methylcarbamoyl chloride is primarily utilized as a reagent in organic synthesis. It serves as an intermediate for the preparation of various carbamate derivatives, which are important in medicinal chemistry.

Synthesis of Carbamates

EMCC is often used in the synthesis of carbamates through reactions with alcohols or phenols. For instance, it can react with nitro- or cyano(alkyl)-phenols under reflux conditions in dry acetonitrile to produce novel carbamate derivatives, which have potential therapeutic applications .

Example Reaction :

This reaction highlights how EMCC can facilitate the formation of biologically active compounds.

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in this compound due to its role in developing drugs targeting neurological conditions.

Rivastigmine Derivatives

One notable application of EMCC is in the synthesis of rivastigmine, a drug used for treating Alzheimer's disease. Research indicates that EMCC forms identical carbamoyl intermediates with acetylcholinesterase (AChE), leading to effective inhibition of the enzyme . This inhibition is crucial for enhancing cholinergic transmission in patients with Alzheimer's.

Enzyme Inhibition Studies

A study examined how different alkyl substitutions on carbamates affect their decarbamoylation rates when interacting with AChE. The findings revealed that EMCC exhibits a markedly slower decarbamoylation rate compared to other derivatives, suggesting a unique structural interaction within the enzyme's active site .

| Compound Type | Decarbamoylation Rate (min⁻¹) |

|---|---|

| Rivastigmine | 0.00016 |

| EMCC | Significantly slower |

Synthesis Protocols

Various protocols have been developed for synthesizing EMCC and its derivatives, often involving potassium carbonate or sodium hydride as bases in acetonitrile under controlled temperatures . These methods yield high-purity products suitable for further pharmaceutical development.

作用机制

The mechanism of action of N-Ethyl-N-methylcarbamoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on various molecules, thereby modifying their chemical structure and activity . This reactivity is harnessed in the synthesis of pharmaceuticals, where it helps in the formation of active drug compounds .

相似化合物的比较

Comparison with Similar Carbamoyl Chlorides

Structural and Functional Analogues

The reactivity and applications of carbamoyl chlorides are influenced by substituents on the nitrogen atom. Below is a comparative analysis with key analogues:

Table 1: Comparative Properties of Carbamoyl Chlorides

生物活性

N-Ethyl-N-methylcarbamoyl chloride (EMCC) is a carbamate compound that has garnered attention for its biological activity, particularly in relation to acetylcholinesterase (AChE) inhibition. This article provides a comprehensive overview of the biological activities associated with EMCC, including its mechanisms of action, relevant case studies, and detailed research findings.

This compound has the chemical formula and is classified as a carbamate. Its structure allows it to interact with biological systems, particularly enzymes involved in neurotransmission.

EMCC acts primarily as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, EMCC can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer’s disease.

Inhibition Studies

Research indicates that EMCC forms stable carbamoyl-AChE intermediates, similar to those formed by other carbamates like rivastigmine. However, the rate of decarbamoylation for EMCC is significantly slower compared to rivastigmine, suggesting a prolonged inhibitory effect on AChE activity . The decarbamoylation rate constants for various carbamates show that EMCC exhibits a substantial decrease in activity when compared to its methylene- or ethylene-substituted counterparts .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

- In Vitro Studies : In studies involving various concentrations of EMCC on AChE activity, significant inhibition was observed. The results indicated that EMCC could be a viable candidate for developing treatments aimed at enhancing cholinergic signaling in neurodegenerative diseases.

- Toxicity Assessments : Acute toxicity studies demonstrated that while EMCC shows promising AChE inhibition, it also exhibits lower acute toxicity compared to rivastigmine. This suggests a favorable safety profile for potential therapeutic applications .

- Pharmacokinetic Properties : The compound has been evaluated for its pharmacokinetic properties, including permeability across biological membranes. It is noted to be a blood-brain barrier (BBB) permeant but does not act as a substrate for P-glycoprotein, indicating potential for effective CNS delivery without significant efflux .

常见问题

Basic Research Question

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory due to its corrosive nature (skin/eye contact causes severe burns) .

- Storage : Store in sealed glass containers under nitrogen at –20°C to prevent moisture ingress and decomposition.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

How can trace byproducts in this compound synthesis be identified and quantified?

Advanced Research Question

Byproducts like N-ethyl-N-methylurea (from hydrolysis) or chlorinated intermediates are detectable via:

- High-Resolution LC-MS : Using a C18 column and ESI+ mode to isolate ions at m/z 121.565 ([M+H]) .

- Headspace GC/MS : Identifies volatile contaminants (e.g., residual phosgene) with detection limits <1 ppm .

- Reaction Optimization : Lowering reaction temperatures (<5°C) and using excess triphosgene minimizes byproduct formation .

What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Advanced Research Question

Challenges include its reactivity and low volatility. Solutions involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。